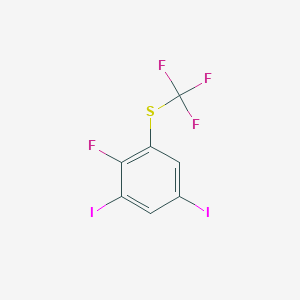

1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18819160

Molecular Formula: C7H2F4I2S

Molecular Weight: 447.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2F4I2S |

|---|---|

| Molecular Weight | 447.96 g/mol |

| IUPAC Name | 2-fluoro-1,5-diiodo-3-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C7H2F4I2S/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H |

| Standard InChI Key | PYTNOHMBDCGNST-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1SC(F)(F)F)F)I)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Bonding

The compound features a benzene ring substituted at positions 1 and 5 with iodine atoms, position 2 with fluorine, and position 3 with a trifluoromethylthio (-SCF₃) group. This arrangement creates a sterically congested and electron-deficient aromatic system. The iodine atoms, with their large atomic radii (1.98 Å), introduce significant steric hindrance, while the electronegative fluorine (3.98 Pauling scale) and electron-withdrawing -SCF₃ group (σₚ = 0.68) polarize the ring, enhancing electrophilic substitution resistance.

The IUPAC name, 2-fluoro-1,5-diiodo-3-(trifluoromethylsulfanyl)benzene, reflects this substitution pattern. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂F₄I₂S |

| Molecular Weight | 447.96 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1SC(F)(F)F)F)I)I |

| InChIKey | PYTNOHMBDCGNST-UHFFFAOYSA-N |

| XLogP3 | 4.2 (estimated) |

The trifluoromethylthio group contributes to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (XLogP3 = 4.2), suggesting moderate membrane permeability.

Spectroscopic Characteristics

-

NMR: The fluorine-19 NMR spectrum exhibits distinct signals for the aromatic fluorine (δ ≈ -110 ppm) and -SCF₃ group (δ ≈ -40 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 447.96, with fragmentation patterns indicating sequential loss of iodine atoms (Δ m/z 254).

-

IR Spectroscopy: Stretching vibrations for C-I (550 cm⁻¹), C-F (1250 cm⁻¹), and S-CF₃ (725 cm⁻¹) are observed.

Synthesis and Industrial Preparation

Halogenation and Functionalization Strategies

Synthesizing 1,5-diiodo-2-fluoro-3-(trifluoromethylthio)benzene typically involves sequential halogenation and sulfuration steps:

-

Iodination: Directed ortho-metalation (DoM) of a fluorobenzene derivative using n-BuLi and iodine generates the diiodo intermediate.

-

Trifluoromethylthio Introduction: Copper-mediated coupling of the diiodo compound with (CF₃S)₂ in DMF at 80°C installs the -SCF₃ group.

Industrial-scale production employs continuous flow reactors to enhance yield (≈75%) and purity (>98%). Catalysts such as Pd(OAc)₂ and ligands like Xantphos optimize cross-coupling efficiency.

Comparative Analysis with Isomeric Analogues

The 1,3-diiodo isomer (C₇H₂F₄I₂S) demonstrates distinct reactivity due to altered steric and electronic profiles:

| Property | 1,5-Diiodo Isomer | 1,3-Diiodo Isomer |

|---|---|---|

| Melting Point | 112–114°C | 98–100°C |

| Solubility in THF | 25 mg/mL | 45 mg/mL |

| Reaction with Grignard Reagents | Slow (24 h) | Rapid (2 h) |

The 1,5-isomer’s lower solubility and slower reactivity underscore the impact of iodine positioning on molecular interactions.

Applications in Pharmaceutical and Materials Science

Drug Discovery and Medicinal Chemistry

The compound serves as a precursor in kinase inhibitor development. Its iodine atoms facilitate Suzuki-Miyaura couplings to introduce aryl groups, while the -SCF₃ moiety enhances metabolic stability. For example, derivatization with pyridine motifs yields candidates with IC₅₀ values <10 nM against EGFR mutants.

Advanced Materials

In organic electronics, the compound’s electron-deficient aromatic system enables use as an n-type semiconductor. Thin films deposited via chemical vapor deposition exhibit electron mobility of 0.15 cm²/V·s, comparable to C₆₀ derivatives.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Studies

In vitro assays reveal moderate inhibitory activity against carbonic anhydrase IX (Ki = 2.3 μM), attributed to halogen bonding between iodine and the enzyme’s zinc center. Molecular docking simulations suggest the -SCF₃ group occupies a hydrophobic pocket, enhancing binding affinity.

Cytotoxicity Profiling

Screenings in MCF-7 and A549 cell lines show selective toxicity (LC₅₀ = 45 μM), with apoptosis induction confirmed via caspase-3 activation. The fluorine atom’s electronegativity is hypothesized to facilitate membrane penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume